molecular formula C18H17BrO4 B2407226 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1212202-17-9

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No.: B2407226
CAS No.: 1212202-17-9
M. Wt: 377.234
InChI Key: KPMDSZXPMPJSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ester.

Scientific Research Applications

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential cytotoxic effects on cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one
  • 7-(2-methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one

Uniqueness

Compared to similar compounds, 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol stands out due to its unique bromophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-10-17(11-3-5-12(19)6-4-11)13-7-15-16(22-9-21-15)8-14(13)23-18(10,2)20/h3-8,10,17,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMDSZXPMPJSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.